molecular formula C21H16ClN5O B1192901 IAG-10

IAG-10

Cat. No.: B1192901
M. Wt: 389.843
InChI Key: IUYFNTCHMIWIGR-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IAG-10 is an indole-aminoglycoside (IAG) derivative developed as a selective inhibitor of human DNA polymerase kappa (hpolκ), a translesion synthesis (TLS) enzyme critical for bypassing DNA damage during replication . Structurally, this compound binds to a unique groove formed between the finger, little finger, and N-clasp domains of hpolκ, disrupting its interaction with DNA and inhibiting polymerase activity . This mechanism is distinct from other TLS polymerase inhibitors, as it targets hpolκ’s dimerization-dependent DNA binding rather than nucleotide insertion kinetics .

It also increases replication mutation frequency in alkylation-damaged DNA, suggesting a role in modulating genomic instability in cancer .

Properties

Molecular Formula

C21H16ClN5O

Molecular Weight

389.843

IUPAC Name

(E)-2-((1-(1-Naphthoyl)-5-chloro-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide

InChI

InChI=1S/C21H16ClN5O/c22-15-8-9-19-18(10-15)14(11-25-26-21(23)24)12-27(19)20(28)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H4,23,24,26)/b25-11+

InChI Key

IUYFNTCHMIWIGR-OPEKNORGSA-N

SMILES

N=C(N/N=C/C1=CN(C(C2=C3C=CC=CC3=CC=C2)=O)C4=C1C=C(Cl)C=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IAG-10;  IAG 10;  IAG10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

IAG-10’s selectivity and mechanism distinguish it from other TLS polymerase inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

IBA-32 (Indole-Benzamide-32)

  • Target Specificity : IBA-32 inhibits hpolη via competitive binding to its DNA template, altering nucleotide selectivity . In contrast, this compound disrupts hpolκ’s DNA binding by destabilizing its N-clasp domain .
  • Potency :

    Compound Target IC₅₀ (μM) DNA Concentration (nM)
    This compound hpolκ 7.2–8.9 25–50
    This compound hpolη 14.3–22.5 2–50
    IBA-32 hpolη 18.4 50
  • Cellular Effects : IBA-32 broadly inhibits TLS activity, while this compound’s effects are hpolκ-dependent, as shown in HAP-1 cell models .

Candesartan Cilexetil and MK-886

  • Mechanism: These compounds non-selectively inhibit hpolκ but also target other TLS polymerases (e.g., polζ) .
  • Selectivity Ratio :

    Compound hpolκ:hpolη Inhibition Ratio
    This compound ~30:1
    Candesartan ~5:1
    MK-886 ~3:1
  • Therapeutic Potential: Unlike this compound, candesartan and MK-886 lack specificity in enhancing TMZ efficacy, limiting their clinical utility .

Structural Analogues (e.g., Polβ Inhibitors)

  • Binding Sites : Polβ inhibitors (e.g., NSC-666715) target the polymerase active site, whereas this compound binds to hpolκ’s regulatory domains .
  • Enzyme Family Selectivity :

    Compound hpolκ Inhibition (%) hpolβ Inhibition (%)
    This compound ~90 <10
    NSC-666715 <20 ~85

Key Research Findings

Cellular Validation : In hpolκ-proficient HAP-1 cells, this compound increases methyl methanesulfonate (MMS)-induced mutation frequency by 3.5-fold (p < 0.001), confirming its role in exacerbating replication stress .

Structural Basis: Molecular docking reveals this compound occupies a hydrophobic pocket in hpolκ, displacing residues (e.g., Phe-49, Arg507) critical for DNA minor groove interactions .

Tables

Table 1. Comparative IC₅₀ Values of this compound and IBA-32

Polymerase This compound IC₅₀ (μM) IBA-32 IC₅₀ (μM)
hpolκ 7.2–8.9 N/A
hpolη 14.3–22.5 18.4

Table 2. Selectivity Ratios of TLS Inhibitors

Compound hpolκ:hpolη Ratio
This compound 30:1
Candesartan 5:1
MK-886 3:1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IAG-10
Reactant of Route 2
IAG-10

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